Lipophilicity (XLogP3) of Ethyl 3-piperidin-3-ylpropanoate Compared to Positional Isomers
The computed lipophilicity (XLogP3) of Ethyl 3-piperidin-3-ylpropanoate is 1.1, which is lower than that of its 2-yl positional isomer (XLogP3 = 1.3). This difference, while seemingly small, is significant in the context of drug design, where even minor changes in logP can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Ethyl 3-(piperidin-2-yl)propanoate: XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = -0.2 |
| Conditions | Computed property based on chemical structure; standard prediction models |
Why This Matters
This lower lipophilicity suggests better aqueous solubility and potentially different pharmacokinetic behavior, making it a more suitable starting point for certain drug discovery programs where high polarity is desired.
- [1] Kuujia. (n.d.). Cas no 3341-01-3 (Ethyl 3-(piperidin-2-yl)propanoate) Chemical and Physical Properties. Retrieved April 23, 2026. View Source
